molecular formula C6H12OS B6266821 2,2-dimethyl-3-(methylsulfanyl)propanal CAS No. 34795-29-4

2,2-dimethyl-3-(methylsulfanyl)propanal

Cat. No.: B6266821
CAS No.: 34795-29-4
M. Wt: 132.2
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Description

2,2-Dimethyl-3-(methylsulfanyl)propanal is an organic compound with the molecular formula C6H12OS. It is characterized by the presence of a propanal group substituted with a methylsulfanyl group and two methyl groups at the second carbon. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-3-(methylsulfanyl)propanal typically involves the reaction of 2,2-dimethylpropanal with a methylsulfanyl reagent under controlled conditions. One common method includes the use of a thiol compound in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-(methylsulfanyl)propanal is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(methylsulfanyl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, influencing the reactivity and stability of other molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

    2,2-Dimethyl-3-(methylsulfanyl)propanoic acid: This compound has a similar structure but contains a carboxylic acid group instead of an aldehyde group.

    2,2-Dimethyl-3-(methylsulfanyl)propanol: This compound has a hydroxyl group instead of an aldehyde group.

Uniqueness: 2,2-Dimethyl-3-(methylsulfanyl)propanal is unique due to its aldehyde functional group, which imparts distinct reactivity and chemical properties compared to its similar counterparts. This makes it valuable in specific synthetic and research applications where aldehyde functionality is required.

Properties

CAS No.

34795-29-4

Molecular Formula

C6H12OS

Molecular Weight

132.2

Purity

93

Origin of Product

United States

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